Methopren

Übersicht

Beschreibung

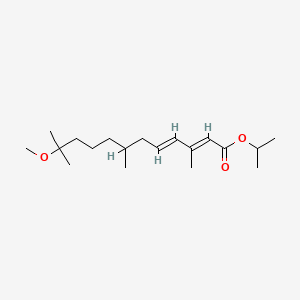

Methopren ist ein Juvenilhormon-Analogon, das als Wachstumsregulator wirkt, wenn es als Insektizid eingesetzt wird. Es ist eine bernsteinfarbene Flüssigkeit mit einem schwach fruchtigen Geruch. Im Gegensatz zu traditionellen Insektiziden tötet this compound Insekten nicht direkt. Stattdessen greift es in ihren Lebenszyklus ein und verhindert, dass sie die Geschlechtsreife erreichen oder sich fortpflanzen . Dies macht this compound zu einem wirksamen Werkzeug zur Kontrolle von Schädlingspopulationen, ohne den Insekten unmittelbar Schaden zuzufügen.

2. Herstellungsmethoden

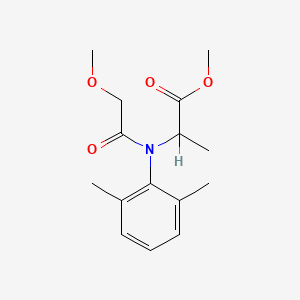

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Veresterung von Methoxyessigsäure mit Isopropylalkohol umfassen, gefolgt von einer Reihe von Kondensationsreaktionen. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Veresterung: Methoxyessigsäure wird in Gegenwart eines starken Säure-Katalysators mit Isopropylalkohol umgesetzt, um Isopropylmethoxyessigsäure zu bilden.

Industrielle Produktionsmethoden beinhalten oft großtechnische Batch-Prozesse mit strenger Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von chiralen Katalysatoren und Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um die gewünschte enantiomere Reinheit zu erreichen .

Wirkmechanismus

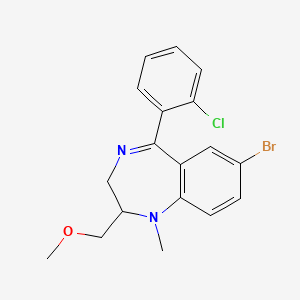

Methopren wirkt, indem es das Juvenilhormon bei Insekten nachahmt. Juvenilhormone sind essenziell für die Regulierung der Entwicklung und Metamorphose von Insekten. This compound bindet an den Juvenilhormon-Rezeptor, this compound-tolerant (Met), und verhindert, dass der normale Häutungsprozess stattfindet. Diese Störung des Lebenszyklus verhindert, dass das Insekt die Geschlechtsreife erreicht und sich fortpflanzt . Die beteiligten molekularen Zielstrukturen umfassen den Juvenilhormon-Rezeptor und verschiedene Gene, die durch Juvenilhormon-Signalwege reguliert werden .

Wissenschaftliche Forschungsanwendungen

Methopren hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Veterinärmedizin: This compound wird in Flohschutzprodukten für Haustiere eingesetzt.

Bestäubungsforschung: This compound wurde verwendet, um die Reifung und das Schlüpfen von Bienen zu modifizieren, was potenzielle Möglichkeiten bietet, Bienen zur Bestäubung von Gewächshauskulturen in der Nebensaison zu nutzen.

Biochemische Analyse

Biochemical Properties

Methoprene acts as an insect growth regulator by mimicking juvenile hormones, which are crucial for insect development. It interacts with the Methoprene-tolerant (Met) protein, a juvenile hormone receptor, to exert its effects . Methoprene binds to the Met receptor, forming a complex that regulates the expression of genes involved in insect development . This interaction prevents normal molting, egg-laying, egg-hatching, and development from the immature phase to the adult phase .

Cellular Effects

Methoprene influences various cellular processes in insects. It disrupts the normal development of larvae by interfering with cell signaling pathways regulated by juvenile hormones . Methoprene affects gene expression, leading to the suppression or stimulation of genes involved in metamorphosis . This disruption results in the inability of larvae to molt into adults, effectively breaking the insect life cycle . Additionally, Methoprene can cause changes in cellular metabolism, affecting the overall energy balance and growth of insects .

Molecular Mechanism

At the molecular level, Methoprene exerts its effects by binding to the Methoprene-tolerant (Met) receptor, a transcription factor with a basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) domain . This binding activates the Met receptor, which then regulates the transcription of target genes involved in insect development . Methoprene also interacts with other proteins, such as the fushi tarazu factor-1 (Ftz-F1) ligand-binding domain, influencing the expression of genes critical for metamorphosis . These interactions ultimately prevent the insect from reaching maturity and reproducing .

Temporal Effects in Laboratory Settings

In laboratory settings, Methoprene’s effects on insects can vary over time. Studies have shown that Methoprene can cause slight irritation if it gets into a person’s eyes or lungs . In several studies where Methoprene was applied to the skin of laboratory animals, no effects or irritation were noted . Methoprene’s stability and degradation can also impact its long-term effects on cellular function. For example, Methoprene has been shown to degrade over time, reducing its efficacy in controlling insect populations .

Dosage Effects in Animal Models

The effects of Methoprene can vary with different dosages in animal models. In studies with very high doses (10 g/kg), dogs that were fed Methoprene showed signs like vomiting, dilated pupils, changes in behavior, breathing, and body movements . Methoprene is generally considered safe for animals at lower doses, with no significant toxic or adverse effects observed . The acute oral LD50 of Methoprene in rats is greater than 5,000 mg/kg, indicating its low toxicity .

Metabolic Pathways

Methoprene is involved in metabolic pathways regulated by juvenile hormones. It interacts with enzymes and cofactors that modulate the expression of genes involved in insect development . Methoprene’s action on these pathways affects metabolic flux and metabolite levels, influencing the overall growth and development of insects . Additionally, Methoprene can alter the expression of metabolic genes, affecting the mobilization and utilization of energy reserves .

Transport and Distribution

Methoprene is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the skin, ingested, or inhaled . Once inside the body, Methoprene is distributed to different tissues, where it exerts its effects on insect development . Methoprene’s distribution within cells is influenced by transporters and binding proteins that facilitate its movement and localization .

Subcellular Localization

Methoprene’s subcellular localization is crucial for its activity and function. It interacts with the Methoprene-tolerant (Met) receptor, which can translocate between the nucleus and the cytoplasm . This translocation is influenced by interactions with other proteins, such as the fushi tarazu factor-1 (Ftz-F1) ligand-binding domain . The subcellular localization of Methoprene and its receptor affects the regulation of gene expression and the overall impact on insect development .

Vorbereitungsmethoden

Methoprene is synthesized through a series of chemical reactions involving the esterification of methoxyacetic acid with isopropyl alcohol, followed by a series of condensation reactions. The synthetic route typically involves the following steps:

Esterification: Methoxyacetic acid is reacted with isopropyl alcohol in the presence of a strong acid catalyst to form isopropyl methoxyacetate.

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of chiral catalysts and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric purity .

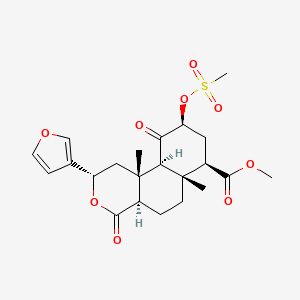

Analyse Chemischer Reaktionen

Methopren unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren für die Hydrolyse, ultraviolettes Licht für die Photolyse und Oxidationsmittel wie Kaliumpermanganat für die Oxidation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Methoprensäure und verschiedene Photoprodukte.

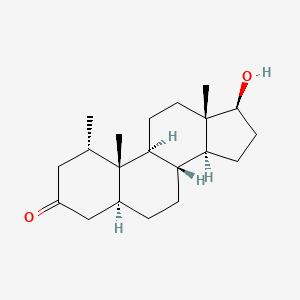

Vergleich Mit ähnlichen Verbindungen

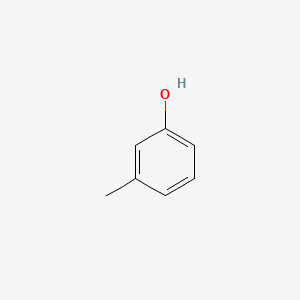

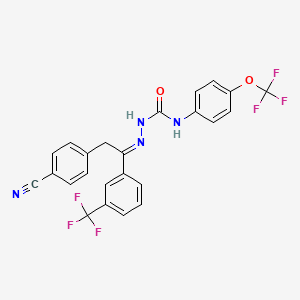

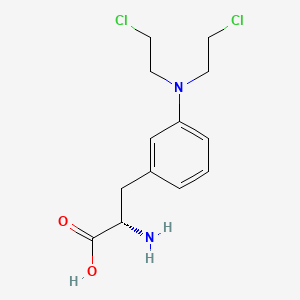

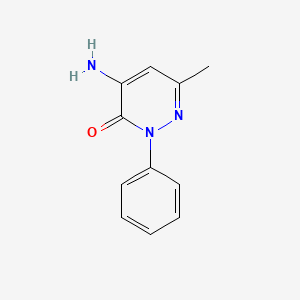

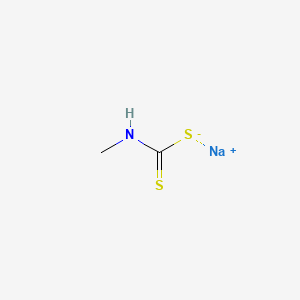

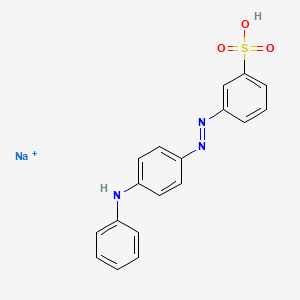

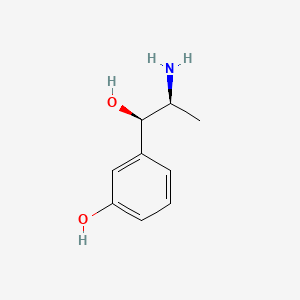

Methopren wird oft mit anderen Juvenilhormon-Analoga wie Pyriproxyfen und Hydroprene verglichen. Während alle diese Verbindungen als Insektenwachstumsregulatoren fungieren, ist this compound einzigartig in seiner spezifischen Bindungsaffinität zum Juvenilhormon-Rezeptor und seiner Stabilität unter verschiedenen Umgebungsbedingungen . Ähnliche Verbindungen umfassen:

Pyriproxyfen: Ein weiteres Juvenilhormon-Analogon, das zur Insektenkontrolle eingesetzt wird.

Hydroprene: Ein Juvenilhormon-Analogon mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Stabilität und Abbauprofilen.

S-Methobutene: Ein Derivat von this compound mit erhöhter Aktivität und Stabilität.

Die einzigartigen Eigenschaften von this compound, wie seine spezifische Bindungsaffinität und Stabilität, machen es zu einem wertvollen Werkzeug in integrierten Schädlingsbekämpfungsprogrammen.

Eigenschaften

IUPAC Name |

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-LDRANXPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032627 | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [Merck Index] | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

256 °C, BP: 100 °C at 0.05 mm Hg | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9261 g/mL at 20 °C | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |

| Record name | Methoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

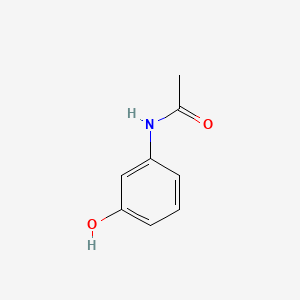

Mechanism of Action |

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde., In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage., ... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae., Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid, Pale yellow liquid (technical grade) | |

CAS No. |

40596-69-8, 36557-27-4, 52020-07-2 | |

| Record name | Methoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 10-6425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040596698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052020072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOPRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.